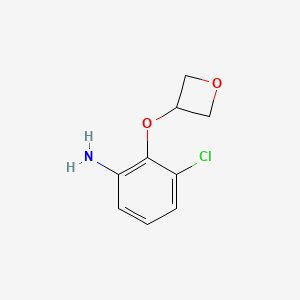

3-Chloro-2-(oxetan-3-yloxy)aniline

Description

Chemical Structure and Properties 3-Chloro-2-(oxetan-3-yloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and an oxetane-3-yloxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 213.64 g/mol.

The compound’s structural uniqueness lies in its combination of an electron-withdrawing chloro group and the oxetane’s electron-donating ether linkage, which may modulate solubility, bioavailability, and binding affinity in drug discovery contexts.

Properties

IUPAC Name |

3-chloro-2-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMHQAXJHDCEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(oxetan-3-yloxy)aniline typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

Attachment of the Oxetane Ring to the Aniline: The oxetane ring is then attached to the aniline moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: H2, Pd/C

Substitution: NaH, K2CO3, amines, thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced aniline compounds, and substituted aniline derivatives .

Scientific Research Applications

3-Chloro-2-(oxetan-3-yloxy)aniline has several scientific research applications:

Medicinal Chemistry: The oxetane ring is known for its stability and ability to improve the pharmacokinetic properties of drug molecules.

Material Science: The unique structural properties of the oxetane ring make this compound useful in the development of new materials with specific mechanical and thermal properties.

Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Below is a comparative analysis of 3-Chloro-2-(oxetan-3-yloxy)aniline with other aniline derivatives featuring diverse substituents:

Physicochemical and Functional Comparisons

Polarity and Solubility

- The oxetane-containing compound exhibits higher polarity compared to alkyl- or aryl-substituted analogues due to the oxetane’s oxygen atoms, which increase hydrogen-bond acceptor capacity. This may enhance aqueous solubility relative to methylsulfanyl or naphthylmethoxy derivatives .

Biological Activity

3-Chloro-2-(oxetan-3-yloxy)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 216.64 g/mol. The compound features a chloro group, an oxetane moiety, and an aniline structure, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds with similar oxetane structures exhibit notable antimicrobial properties. For instance, studies have shown that oxetane derivatives can inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized in the table below:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Similar Oxetane Derivative A | 1.6 | Candida albicans |

| Similar Oxetane Derivative B | 0.8 | Aspergillus niger |

These findings suggest that this compound may possess comparable antimicrobial efficacy, although specific MIC values for this compound require further investigation.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related oxetane derivatives have shown varying degrees of cytotoxicity against cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Oxetane Derivative C | 15 | HeLa (cervical cancer) |

| Oxetane Derivative D | 25 | MCF-7 (breast cancer) |

The cytotoxicity of this compound remains to be quantified, but the existing data on similar compounds suggests potential anti-cancer activity.

Enzyme Inhibition

The mechanism of action for many anilines involves enzyme inhibition. Studies have demonstrated that oxetane-containing compounds can effectively inhibit specific enzymes by binding to their active sites. For instance:

- Inhibition of Kinases : Compounds similar to this compound have shown promising results in inhibiting kinases involved in cancer progression.

- Mechanism : The binding affinity and specificity can be evaluated using molecular docking studies.

Case Studies

A study conducted on a series of oxetane derivatives highlighted their ability to inhibit tumor growth in xenograft models. For example, a derivative closely related to this compound demonstrated significant tumor reduction in mice when administered at a specific dosage over several weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.